(S)-Siphos

Catalog No.
S2713415
CAS No.
443965-14-8
M.F
C19H20NO2P
M. Wt
325.348
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Siphos

CAS Number

443965-14-8

Product Name

(S)-Siphos

IUPAC Name

N,N-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine

Molecular Formula

C19H20NO2P

Molecular Weight

325.348

InChI

InChI=1S/C19H20NO2P/c1-20(2)23-21-15-7-3-5-13-9-11-19(17(13)15)12-10-14-6-4-8-16(22-23)18(14)19/h3-8H,9-12H2,1-2H3

InChI Key

RIDZEECIONITMW-LJQANCHMSA-N

SMILES

CN(C)P1OC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)O1

Solubility

not available

Applications in Asymmetric Catalysis

(S)-Siphos finds application in various asymmetric catalytic reactions, including:

  • Hydroformylation: This reaction involves the conversion of alkenes into aldehydes with high enantioselectivity. (S)-Siphos is used in conjunction with rhodium catalysts to achieve this transformation.
  • Allylic alkylation: This reaction involves the formation of carbon-carbon bonds between allyl electrophiles and nucleophiles with controlled stereochemistry. (S)-Siphos is employed with palladium catalysts for this purpose.
  • Hydrogenation: (S)-Siphos, in combination with ruthenium catalysts, can facilitate the enantioselective reduction of unsaturated C=C bonds.
  • Cycloadditions: These reactions involve the formation of cyclic structures from different starting materials. (S)-Siphos paired with various metal catalysts enables the synthesis of complex chiral molecules through cycloaddition reactions.

The effectiveness of (S)-Siphos in these reactions stems from its ability to form well-defined, chiral metal complexes that control the reaction pathway and ultimately dictate the product's stereochemistry.

Research Advantages

(S)-Siphos offers several advantages in scientific research:

  • High enantioselectivity: It allows for the efficient production of enantiomerically pure compounds, crucial for numerous applications in the pharmaceutical and materials science industries.
  • Broad substrate scope: (S)-Siphos can be used with a wide range of starting materials, making it a versatile tool for various synthetic endeavors.
  • Air and moisture stability: This characteristic simplifies handling and storage compared to some other chiral phosphoramidites.

(S)-Siphos, also known as (S)-SIPHOS-PE, is a chiral phosphine ligand characterized by its unique structure and properties, making it a valuable tool in asymmetric synthesis. Its molecular formula is C33H32NO2P, with a molecular weight of approximately 505.59 g/mol. The compound appears as a white solid with a melting point ranging from 99 to 101 °C and is sensitive to moisture . (S)-Siphos is particularly notable for its role in catalyzing various

As a ligand, (S)-Siphos coordinates with a metal center, creating a chiral environment around the metal. During catalysis, the substrate interacts with the catalyst complex, and the (S) configuration of (S)-Siphos directs the approach of the substrate, leading to the formation of a specific enantiomer in the product molecule [].

  • Oxidation: This compound can undergo oxidation, typically resulting in phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.
  • Reduction: It is capable of participating in reduction reactions using agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: (S)-Siphos can engage in substitution reactions where it replaces other ligands in coordination complexes, often facilitated by metal catalysts.

These reactions are essential for its application in various synthetic pathways.

While specific biological activity data for (S)-Siphos is limited, chiral phosphine ligands like (S)-Siphos are known to enhance the selectivity and efficiency of catalytic processes that can lead to biologically active compounds. Such ligands may play a role in the synthesis of pharmaceuticals and agrochemicals, although direct biological effects of (S)-Siphos itself have not been extensively documented.

The synthesis of (S)-Siphos typically involves a multi-step process:

  • Formation of Phenylacetyl Chloride: React phenylacetic acid with triethylamine and phosphorus trichloride.
  • Coupling Reaction: The phenylacetyl chloride is then reacted with (S)-2-(diphenylphosphino)phenylethylamine to yield (S)-Siphos.
  • Purification: The product is purified through recrystallization from solvents like diethyl ether and methanol .

Industrial production may involve scaling up these laboratory procedures using continuous flow reactors to optimize yield and purity.

Unique FeaturesSPhosPhosphine ligand derived from biphenylSuzuki coupling reactionsHigh stability and reactivity with aryl chlorides DPEphosDiphenylphosphino ligandCatalysis in various coupling reactionsKnown for its effectiveness in palladium-catalyzed processesXantphosBidentate phosphine ligandCatalytic applications including hydrogenationExhibits unique bidentate coordination properties

While these compounds serve similar purposes as ligands in catalysis, (S)-Siphos stands out due to its specific chiral structure that allows for enhanced selectivity in asymmetric synthesis processes.

Interaction studies involving (S)-Siphos focus on its role as a ligand in coordination chemistry. Its interactions with palladium complexes have been extensively studied to understand how it influences reaction pathways and selectivity. The ability of (S)-Siphos to stabilize palladium species enhances catalytic activity, particularly in cross-coupling reactions .

XLogP3

4.8

Dates

Modify: 2023-08-16

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